Product packaging for Jamaicamide B(Cat. No.:)

Jamaicamide B

Cat. No.: B1259070
M. Wt: 489 g/mol
InChI Key: KZVHAGNFWJIOMX-GDKFLGFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jamaicamide B is a unique mixed peptide-polyketide neurotoxin originally isolated from the marine cyanobacterium Moorea producens . This structurally complex lipopeptide features a pyrrolinone ring, a β-methoxy enone, an (E)-chloroolefin, and other functional groups that contribute to its bioactivity . It is reported to exhibit significant sodium channel-blocking activity, making it a valuable tool for neuroscientists studying ion channel function and dysfunction . Research indicates that this compound also shows cytotoxicity against H-460 human lung tumor cells and Neuro-2a mouse neuroblastoma cell lines, suggesting its utility in oncology research for investigating novel mechanisms of action . Furthermore, this compound has demonstrated anti-malarial activity, broadening its application to infectious disease research . The recent accomplishment of the first total synthesis of (9R)-jamaicamide B in 2024 has paved the way for making this complex natural product more readily available for research purposes . Studies of its biosynthetic gene cluster provide additional insights for research in genetic regulation and natural product biosynthesis . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human use. Researchers are responsible for ensuring compliance with all applicable laws and regulations for their specific use case.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37ClN2O4 B1259070 Jamaicamide B

Properties

Molecular Formula

C27H37ClN2O4

Molecular Weight

489 g/mol

IUPAC Name

(E,9E)-9-(chloromethylidene)-N-[(E)-3-methoxy-5-(2-methyl-5-oxo-2H-pyrrol-1-yl)-5-oxopent-3-enyl]-6-methyltetradec-4-en-13-ynamide

InChI

InChI=1S/C27H37ClN2O4/c1-5-6-7-11-23(20-28)15-13-21(2)10-8-9-12-25(31)29-18-17-24(34-4)19-27(33)30-22(3)14-16-26(30)32/h1,8,10,14,16,19-22H,6-7,9,11-13,15,17-18H2,2-4H3,(H,29,31)/b10-8+,23-20+,24-19+

InChI Key

KZVHAGNFWJIOMX-GDKFLGFMSA-N

Isomeric SMILES

CC1C=CC(=O)N1C(=O)/C=C(\CCNC(=O)CC/C=C/C(C)CC/C(=C/Cl)/CCCC#C)/OC

Canonical SMILES

CC1C=CC(=O)N1C(=O)C=C(CCNC(=O)CCC=CC(C)CCC(=CCl)CCCC#C)OC

Synonyms

jamaicamide B

Origin of Product

United States

Isolation and Elucidation of Jamaicamide B

Source Organism Identification and Cultivation Strategies

The story of Jamaicamide B begins in the marine environment, with a specific type of cyanobacterium.

This compound is a secondary metabolite produced by the filamentous marine cyanobacterium Moorea producens. nih.govplos.orgrsc.org This organism, previously classified as Lyngbya majuscula, is known for producing a diverse array of bioactive compounds. nih.govwikipedia.orgresearchgate.net The specific strain responsible for producing jamaicamides, designated JHB, was originally collected in Hector's Bay, Jamaica. nih.govplos.orgresearchgate.net The initial interest in this organism was sparked by the potent toxicity of its crude extracts observed in brine shrimp assays. wikipedia.org Moorea producens is ecologically significant, contributing to the rich chemical diversity of tropical marine ecosystems. The production of potent secondary metabolites like the jamaicamides likely plays a role in the organism's defense mechanisms and interactions within its environment.

To obtain sufficient quantities of this compound for structural analysis and bioactivity studies, laboratory cultivation of Moorea producens was necessary. wikipedia.org Researchers have developed specific culture conditions to optimize the growth of this cyanobacterium and enhance the production of its secondary metabolites.

Cultivation is often carried out in artificial seawater supplemented with BG-11 medium. Studies have shown that manipulating the culture media can significantly influence the metabolic output of Moorea producens. For instance, supplementing the media with specific precursors can lead to the production of new analogues of known compounds. In one study, the addition of sodium iodide to the culture medium resulted in the enhanced production of an iodinated analogue of Jamaicamide A. nih.govplos.org This highlights the plasticity of the biosynthetic machinery and provides a method for generating novel chemical diversity. Furthermore, investigations into the biosynthesis of jamaicamides have revealed that factors such as the availability of specific nutrients and precursors can impact the yield of these compounds. nih.gov

Moorea producens (formerly Lyngbya majuscula) Strains and Ecological Relevance

Advanced Chromatographic Methodologies for Isolation

The isolation of a pure compound like this compound from a complex biological extract is a multi-step process that relies on a combination of advanced chromatographic techniques.

The initial step in the purification process often involves the fractionation of the crude organic extract using Vacuum Liquid Chromatography (VLC). wikipedia.org This technique allows for a preliminary separation of the complex mixture into less complex fractions based on polarity. The crude extract is typically subjected to a step-gradient elution, starting with non-polar solvents and gradually increasing the polarity. This initial separation is crucial for reducing the complexity of the mixture and concentrating the target compounds into specific fractions, which simplifies subsequent purification steps.

Following initial fractionation, the fractions containing the jamaicamides are further purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov This high-resolution technique separates compounds based on their hydrophobicity. This compound, being slightly more polar than its analogue Jamaicamide A, elutes earlier under typical RP-HPLC conditions. nih.gov The use of C18 columns is common for the purification of such lipophilic compounds. This step is often repeated multiple times with different solvent systems to achieve the high level of purity required for structural elucidation and biological testing.

Modern natural product discovery workflows are increasingly reliant on hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LCMS). LCMS-guided fractionation allows researchers to target the isolation of specific compounds based on their mass-to-charge ratio (m/z), which is a characteristic feature of a molecule. studyintaiwan.org This approach is highly efficient as it prioritizes the purification of compounds with interesting or novel molecular weights.

Furthermore, a powerful tool known as molecular networking has been employed to visualize the chemical diversity within extracts of Moorea producens. nih.govnih.gov Molecular networking groups compounds with similar fragmentation patterns in tandem mass spectrometry (MS/MS) experiments, creating visual networks of related molecules. nih.govmdpi.comucsd.edu This has been instrumental in identifying new jamaicamide analogues within the crude extract, even before their isolation. nih.gov The application of these techniques has significantly accelerated the discovery of new natural products and provided deeper insights into the metabolic capabilities of organisms like Moorea producens. plos.orgnih.gov

Technique Purpose Key Parameters/Observations
Vacuum Liquid Chromatography (VLC) Initial fractionation of crude extractStep-gradient elution with increasing solvent polarity.
Reversed-Phase HPLC (RP-HPLC) High-resolution purification of fractionsC18 columns are commonly used. This compound elutes earlier than Jamaicamide A due to slightly higher polarity. nih.gov
LCMS-Guided Fractionation Targeted isolation based on massPrioritizes compounds with specific molecular weights.
Molecular Networking Visualization of chemical diversityGroups structurally related compounds based on MS/MS fragmentation patterns. nih.govucsd.edu

Reversed-Phase High-Performance Liquid Chromatography Purification

Spectroscopic Approaches for Structural Elucidation

The definitive structure of this compound was established through the comprehensive application of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). These techniques were crucial for piecing together the molecule's various functional groups, including a pyrrolinone ring, a β-methoxy enone system, an (E)-chloroolefin, and a terminal alkyne. rsc.orgrsc.orgnih.gov

One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments were instrumental in determining the planar structure of this compound. Analysis of the ¹H and ¹³C NMR spectra allowed for the identification of the individual spin systems and functional groups within the molecule. rsc.orgnoaa.govmdpi.com For instance, the characteristic chemical shifts in the ¹³C NMR spectrum helped identify key features like the carbonyl carbons of the amide and pyrrolinone ring, and the olefinic carbons of the enone and vinyl chloride moieties. rsc.orgnih.gov

Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), were then used to connect these fragments. COSY correlations revealed proton-proton couplings within specific substructures, while HMBC spectra showed long-range correlations between protons and carbons, allowing the assembly of the complete carbon skeleton. noaa.gov This detailed analysis confirmed the connectivity of the mixed peptide-polyketide structure. rsc.org

Table 1: Selected ¹H and ¹³C NMR Data for (9R)-Jamaicamide B in CDCl₃ (Note: Carbon numbering corresponds to the systematic numbering for this compound) rsc.org

PositionδC (ppm)δH (ppm), multiplicity (J in Hz)
182.21.95, t (2.7)
268.2-
432.62.15, m
529.52.05, m
6142.25.37, t (7.2)
7112.95.83, s
935.51.62, m
10127.55.15, dd (15.2, 8.5)
11134.95.31, dt (15.2, 6.9)
1995.95.18, d (7.8)
20170.1-
23174.0-
24138.86.84, t (1.6)
25125.15.91, s
26-CH₃13.11.93, d (1.6)
OCH₃56.43.69, s

This table is interactive. Data sourced from supplementary information for the total synthesis of this compound. rsc.org

High-resolution mass spectrometry (HRMS) was employed to determine the exact molecular formula of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. mdpi.com For this compound, HRMS analysis confirmed the molecular formula as C₂₇H₃₇ClN₂O₄. nih.gov The data also reveals the characteristic isotopic pattern for a molecule containing one chlorine atom. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

IonIonization ModeObserved m/zCalculated Formula
[M+H]⁺Positive ESI489.2515C₂₇H₃₈ClN₂O₄
[M+Na]⁺Positive ESI511.2334C₂₇H₃₇ClN₂O₄Na

This table is interactive. Data sourced from PubChem and associated experimental depositions. nih.gov

While extensive spectroscopic analysis elucidated the planar structure and relative stereochemistry of most of the molecule, the absolute configuration of the stereocenter at the C9 position remained undetermined from the initial isolation studies. rsc.orgnih.govbvsalud.org

To resolve this ambiguity, a total synthesis of this compound was undertaken. rsc.org Researchers synthesized both the (9R) and (9S) isomers of the molecule. rsc.orgresearchgate.net The final step in confirming the natural configuration involved comparing the optical rotation values of the two synthetic products with that of the naturally isolated this compound. The optical rotation of the synthetic (9R)-Jamaicamide B ([α]D = +43) closely matched the value reported for the natural product ([α]D = +53), whereas the (9S)-isomer had a significantly different value ([α]D = +1.5). rsc.org This comparison unequivocally established the absolute configuration at the C9 position as (R). rsc.orgnih.gov

Biosynthetic Pathways of Jamaicamide B

Genetic Basis of Jamaicamide B Biosynthesis

The blueprint for this compound synthesis is located within a large segment of the cyanobacterium's DNA, known as a biosynthetic gene cluster (BGC). This cluster contains all the genes necessary to produce the enzymes that build the this compound molecule.

Identification and Characterization of the Jamaicamide Gene Cluster

The jamaicamide gene cluster, designated as the jam cluster, spans approximately 57-58 kilobase pairs (kbp) of DNA. nih.govnih.gov It is composed of 17 open reading frames (ORFs), which are segments of DNA that are translated into proteins. nih.govnih.gov These ORFs, labeled jamA through jamQ, encode the various enzymes and proteins required for the step-by-step assembly of jamaicamide. nih.govresearchgate.net The organization of the genes within the cluster is largely colinear with the proposed biosynthetic pathway, meaning the order of the genes on the chromosome corresponds to the sequence of enzymatic reactions. nih.govresearchgate.net Transcriptional analysis has revealed that the first 16 genes (jamA-jamP) are transcribed in the same direction, while the final gene, jamQ, is transcribed in the opposite direction. nih.gov This gene, jamQ, is thought to encode a condensation domain involved in the final cyclization of the pyrrolinone ring, a key structural feature of the jamaicamides. nih.gov

Bioinformatic Analysis of Conserved Gene Cassettes (e.g., jamABC)

Bioinformatic analysis of the jam gene cluster has identified conserved sets of genes, or gene cassettes, that are responsible for specific parts of the biosynthesis. A notable example is the jamABC gene cassette, which is responsible for the formation of the terminal alkyne group found in this compound. nih.govrsc.org This cassette includes:

jamA : Encodes a fatty acyl-AMP ligase (FAAL), initially annotated as an acyl-CoA synthetase. researchgate.netnih.govresearchgate.net

jamB : Encodes a membrane-bound desaturase/acetylenase. nih.govrsc.org

jamC : Encodes an acyl carrier protein (ACP). nih.govrsc.org

This jamABC cassette has been found to be conserved in other biosynthetic pathways, suggesting a common evolutionary origin for terminal alkyne formation in various natural products. rsc.orgescholarship.org Another significant feature identified through bioinformatics is a novel cassette of genes responsible for creating the vinyl chloride functionality. nih.gov At the heart of this cassette is a gene with similarity to 3-hydroxy-3-methylglutaryl-CoA synthase (HMG-CoA synthase), providing clues to the mechanism of this unusual halogenation. nih.govrsc.org

Enzymatic Mechanisms and Intermediates

The construction of this compound is a testament to the versatility of microbial enzymes. A hybrid system of PKS and NRPS enzymes, along with various tailoring enzymes, work in concert to assemble and modify the molecule.

Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Hybrid System

The biosynthesis of jamaicamides is a classic example of a mixed PKS/NRPS pathway. wikipedia.orgnih.gov This hybrid system combines the functionalities of both types of megasynthases to incorporate both fatty acid-derived units (polyketides) and amino acids into the final structure. The core structure of this compound is assembled on a large, multi-enzyme complex where different domains are responsible for specific catalytic steps. frontiersin.org

The PKS modules are responsible for the iterative condensation of small carboxylic acid units, typically derived from acetate, to build the polyketide backbone. beilstein-journals.org The NRPS modules, on the other hand, are responsible for the activation and incorporation of specific amino acids, such as L-alanine and β-alanine, into the growing chain. wikipedia.orgresearchgate.net The entire process is highly organized, with the growing molecule being passed from one enzymatic domain to the next in an assembly-line fashion. beilstein-journals.org

Role of Starter Units and Elongation Cycles

The biosynthesis is initiated with a "starter unit," which is the first building block of the molecule. The subsequent "elongation cycles" involve the sequential addition of extender units to build the carbon chain.

The initiation of this compound biosynthesis begins with the activation of a specific fatty acid by the enzyme JamA. researchgate.net JamA functions as a fatty acyl-AMP ligase (FAAL), activating a fatty acid to its corresponding acyl-adenylate, which is then transferred to the acyl carrier protein (ACP) JamC. researchgate.netnih.gov

Biochemical studies have revealed that JamA exhibits a strong preference for unsaturated fatty acids, specifically 5-hexynoic acid and 5-hexenoic acid, over saturated fatty acids like hexanoic acid. researchgate.net This suggests that the desaturation of the initial hexanoic acid precursor, catalyzed by JamB, likely occurs before its activation by JamA. researchgate.net This activated hexynoate or hexenoate unit then serves as the starter unit for the downstream PKS assembly line. nih.govnih.gov

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

GeneEncoded Protein/DomainProposed Function
jamAFatty Acyl-AMP Ligase (FAAL)Activates the fatty acid starter unit. researchgate.netnih.gov
jamBDesaturase/AcetylenaseCreates the terminal alkyne functionality. nih.govrsc.org
jamCAcyl Carrier Protein (ACP)Carries the growing polyketide chain. nih.govrsc.org
jamDHalogenasePotentially involved in halogenation.
jamEMethyltransferaseCatalyzes methylation steps.
jamJPKS module with ECH2 domainInvolved in forming the vinyl chloride moiety. rsc.org
jamQCondensation domainBelieved to catalyze the final cyclization of the pyrrolinone ring. nih.gov
Membrane-Bound Desaturase (JamB) in Alkyne Formation

The formation of the characteristic terminal alkyne in this compound is a critical step, catalyzed by the enzyme JamB. nih.govresearchgate.net JamB is a non-heme, di-iron, membrane-bound desaturase, also referred to as an acetylenase. nih.govresearchgate.net It is a key component of a three-gene cassette, jamABC, which functions as a cohesive unit to produce the alkyne starter for the main polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line. nih.govrsc.org

The process begins when the enzyme JamA, an acyl-acyl carrier protein (ACP) synthetase, activates 5-hexenoic acid and attaches it to the acyl carrier protein, JamC. nih.govnih.gov The resulting 5-hexenoyl-JamC complex is the specific substrate for JamB. nih.gov Through a four-electron oxidation, JamB efficiently catalyzes the conversion of the alkene group in 5-hexenoyl-JamC into a terminal alkyne, yielding 5-hexynoyl-JamC. escholarship.org This molecule then serves as the starter unit for the downstream biosynthetic machinery. nih.govresearchgate.net

JamB exhibits stringent substrate specificity, acting only on the acyl chain when it is tethered to its dedicated acyl carrier protein, JamC. researchgate.netescholarship.org It does not process free 5-hexenoic acid or its CoA-ester form. escholarship.orguniprot.org This carrier protein dependency underscores the importance of the co-localization of the jamA, jamB, and jamC genes within the same operon. nih.gov Genome mining has revealed over 80 homologous jamABC gene operons across various bacterial genera, indicating that this ACP-dependent pathway is a common strategy for the biosynthesis of alkyne-containing natural products. nih.govescholarship.org

Enzyme / ProteinGeneFunction in Alkyne Formation
JamA jamAAcyl-ACP Synthetase: Activates and loads 5-hexenoic acid onto JamC. nih.govnih.gov
JamB jamBMembrane-Bound Desaturase/Acetylenase: Converts 5-hexenoyl-JamC to 5-hexynoyl-JamC. nih.govuniprot.org
JamC jamCAcyl Carrier Protein (ACP): Binds and presents the acyl chain to JamB. nih.govuniprot.org
Acyl Carrier Protein (JamC) Function

JamC, an acyl carrier protein (ACP), plays a central and indispensable role in the initial stages of this compound biosynthesis. uniprot.org Encoded by the jamC gene, it functions as a shuttle, binding the growing acyl chain and presenting it to the various enzymes in the pathway. nih.govuniprot.org Its primary function in the context of alkyne formation is to accept the 5-hexenoic acid activated by JamA. uniprot.org

The resulting thioester-linked 5-hexenoyl-JamC is the crucial substrate recognized by the membrane-bound desaturase, JamB. nih.govuniprot.org The interaction between JamC and JamB is highly specific, suggesting strong protein-protein recognition is necessary for the catalytic activity of JamB. researchgate.netescholarship.org This specificity ensures the efficient formation of the 5-hexynoyl-JamC starter unit. The reliance on a dedicated ACP like JamC is a recurring theme in the biosynthesis of complex natural products, allowing for precise control over the chemical transformations. escholarship.org The JamABC system has been harnessed in synthetic biology to engineer the production of alkyne-tagged polyketides by exploiting the interaction between JamC and various PKS modules. osti.govnih.gov

Post-Assembly Modifications and Tailoring Enzymes

Following the initiation with the 5-hexynoyl starter unit, the core structure of this compound is assembled by a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system. researchgate.net The final, highly functionalized structure of the molecule is achieved through a series of post-assembly modifications carried out by specialized tailoring enzymes. These enzymes are responsible for installing the unique chemical moieties that define the jamaicamide family, including the vinyl chloride and the β-methoxy enone system. rsc.org

Alkynyl Halogenase (JamD) Mediated Bromination

While this compound possesses a terminal alkyne, its analogue, Jamaicamide A, features a terminal alkynyl bromide. rsc.org This bromination is a late-stage tailoring step catalyzed by JamD, a flavin-dependent halogenase (FDH). acs.orgnih.gov Research indicates that this compound is the direct precursor to Jamaicamide A, with JamD mediating the conversion. nih.govresearchgate.netpnas.org

JamD is a highly chemoselective enzyme, specifically targeting the terminal alkyne for halogenation, even in the presence of other electron-rich functional groups within the molecule. acs.org This single-component enzyme can utilize bromide or iodide ions but is inactive with chloride. nih.govchembites.org The discovery of JamD's function provided the first enzymatic evidence for the direct halogenation of a terminal alkyne in natural product biosynthesis. acs.orgnih.gov

EnzymeGeneFunctionSubstrateProduct
JamD jamDFlavin-dependent alkynyl halogenase. acs.orgpnas.orgThis compound. researchgate.netpnas.orgJamaicamide A (brominated). researchgate.netpnas.org
Mechanism of Vinyl Chloride Moiety Introduction

The distinctive vinyl chloride group in this compound is synthesized by a unique cassette of genes that includes a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGCS)-like enzyme. researchgate.netnih.gov This pathway shares homologous enzymes with the biosynthesis of curacin A, which contains a cyclopropane (B1198618) ring instead of a vinyl chloride. rsc.org

The biosynthetic pathways diverge at a key decarboxylation step catalyzed by an enoyl-CoA hydratase/isomerase (ECH) domain. rsc.org The process begins with the chlorination of a 3-hydroxy-3-methylglutaryl (HMG)-ACP intermediate by a halogenase domain located within the JamE protein, forming γ-chloro-HMG-ACP. rsc.org This intermediate is then processed by two ECH domains. The crucial step is catalyzed by the ECH2 domain of the JamJ protein, which facilitates a decarboxylation reaction where protonation occurs at the C-2 position, leading directly to the formation of the vinyl chloride moiety. rsc.org In contrast, the homologous enzyme in the curacin A pathway protonates a different carbon, initiating the formation of a cyclopropane ring. rsc.org The subsequent enoyl reductase (ER) domain within JamJ is inactive towards the chlorinated intermediate, ensuring the retention of the chlorine atom in the final this compound structure. rsc.org

Formation of the β-Methoxy Enone System

Another signature feature of the jamaicamide scaffold is the β-methoxy enone system. rsc.org Biosynthetic studies suggest that this moiety is installed by a methyltransferase. The jam gene cluster contains a C-methyltransferase (C-MT) domain within the second PKS module, located on the JamJ protein. researchgate.net Feeding studies have confirmed that the methyl group of this system is derived from S-adenosylmethionine (SAM), which is consistent with the action of a C-MT domain. researchgate.net This enzymatic methylation, followed by subsequent ketoreduction and dehydration steps typical of PKS modules, results in the formation of the stable β-methoxy enone structure.

Regulation of Biosynthesis

The production of this compound is a tightly regulated process. Transcriptional analysis of the jam gene cluster in Moorea producens (formerly Lyngbya majuscula) has revealed several layers of control. nih.gov The gene cluster is preceded by an unusually long (approximately 840 bp) 5' untranslated region (UTR), and evidence suggests the presence of multiple promoter sites within the intergenic regions of the cluster. nih.gov

DNA pulldown assays using the promoter region upstream of the first gene, jamA, successfully isolated two proteins with potential regulatory functions. nih.gov One of these proteins shows significant homology to a known regulatory protein from another cyanobacterium, suggesting a potential link between the regulation of jamaicamide production and light-dependent processes, such as complementary chromatic adaptation. nih.gov

Further supporting the role of light, isotopic labeling experiments have demonstrated that the biosynthesis of this compound is light-dependent, with production ceasing entirely when the organism is kept in the dark. researchgate.netpnas.org Interestingly, the conversion of this compound to the brominated Jamaicamide A can proceed in the dark, indicating that the halogenase JamD, once expressed, can function without active photosynthesis. researchgate.netpnas.org Additionally, the availability of bromide in the environment has been identified as a limiting factor specifically for the production of Jamaicamide A, but not this compound. researchgate.netpnas.org

Environmental Factors Influencing Production (e.g., Light Regulation)

Light is a critical environmental factor governing the production of this compound in the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula). Research indicates that the biosynthesis of this compound is fundamentally light-dependent, suggesting a close link to the organism's primary photosynthetic metabolism. pnas.org

Experiments tracking the incorporation of stable isotopes under controlled light and dark cycles have provided definitive evidence for this regulation. In studies where cultures of M. producens were subjected to a complete and continuous dark environment, the production and turnover of this compound effectively ceased. pnas.orgresearchgate.netnih.gov Conversely, its production is active during daylight hours. pnas.org This is in stark contrast to its brominated analog, Jamaicamide A, whose production can continue in the dark, suggesting that this compound is the direct, light-dependent precursor to Jamaicamide A. pnas.orgresearchgate.net The regulation of this compound biosynthesis by light is consistent with mechanisms observed for other cyanobacterial secondary metabolites, such as microcystin (B8822318) and scytonemin. pnas.org

Other environmental conditions, such as exposure to UV light and reduced nitrate (B79036) concentrations in the growth media, have also been shown to decrease the production of this compound. nih.gov

Table 1: Effect of Light Conditions on Jamaicamide Biosynthesis

Condition This compound Production Jamaicamide A Production Key Finding Source(s)
Normal Light/Dark Cycle Active during light phase Occurs throughout cycle Production of B is tied to light availability. pnas.org
Continuous Darkness Completely abrogated/sharply decreases Continues at a near-normal rate Confirms light-dependency of this compound biosynthesis and its role as a precursor. pnas.orgresearchgate.netnih.gov

| UV Exposure | Reduced production | Not specified | Demonstrates sensitivity to light-related stress. | nih.gov |

Nutrient Availability and Metabolic Flux (e.g., Bromide Limitation)

The metabolic flux between this compound and its halogenated derivatives is significantly influenced by the availability of specific nutrients, particularly halides. This compound is the non-brominated analog of Jamaicamide A, and research confirms that this compound serves as the direct substrate for a late-stage bromination reaction to form Jamaicamide A. escholarship.org

The concentration of bromide in the surrounding seawater (approximately 65 ppm) has been identified as a limiting factor in the biosynthesis of Jamaicamide A. pnas.orgresearchgate.netnih.gov Isotopic labeling experiments have demonstrated that supplementing the culture medium with sodium bromide significantly enhances the rate of conversion from this compound to Jamaicamide A. pnas.orgnih.gov This indicates that while the core structure of this compound is assembled independently of bromide, the metabolic flux towards the brominated analog is directly dependent on bromide availability. The enzyme responsible for this transformation is JamD, a flavin-dependent halogenase that directly brominates the terminal alkyne of this compound to yield Jamaicamide A. escholarship.org

Table 2: Research Findings on Nutrient Influence on Jamaicamide Production

Nutrient Factor Observation Implication Source(s)
Bromide (Br⁻) The natural concentration of bromide in seawater is a limiting nutrient for Jamaicamide A biosynthesis. The rate of conversion of this compound to Jamaicamide A is dependent on bromide availability. pnas.orgnih.gov
Sodium Bromide (NaBr) Supplementation Adding NaBr (0.5 g/L to 1.0 g/L) to cultures significantly increased the percentage of ¹⁵N-labeled Jamaicamide A. Higher bromide concentration increases the metabolic flux from this compound to Jamaicamide A. pnas.orgresearchgate.netnih.gov

| Nitrate (NO₃⁻) | Reducing available nitrate in the culture media led to a decrease in the production of this compound. | The biosynthesis of this compound is linked to the primary metabolic health and nutrient status of the organism. | nih.gov |

Transcriptional Regulation and Regulatory Elements

The production of this compound is controlled at the genetic level through a series of transcriptional regulatory elements associated with the jam biosynthetic gene cluster. nih.gov Analysis of this gene cluster has revealed several key features that govern its expression. nih.govnih.govresearchgate.net

A primary transcription start site (TSS) has been identified, which is preceded by an unusually long untranslated leader region of approximately 840 base pairs before the start codon of the first gene in the cluster, jamA. nih.govnih.gov Such long leader regions can play significant roles in post-transcriptional regulation. Furthermore, studies have indicated the possible existence of multiple internal promoters located within the intergenic regions of the gene cluster. nih.govresearchgate.net Using a reporter gene assay, it was confirmed that several of these internal regions, along with the primary promoter, are capable of independently initiating transcription. nih.govresearchgate.net

Efforts to identify specific regulatory proteins that bind to the jam promoter region have led to the isolation of two potential protein candidates via a protein pulldown assay. nih.govnih.gov One of these proteins shares a close sequence identity with a regulatory protein from another cyanobacterial species, suggesting a conserved mechanism of regulation. nih.gov Comparisons of these proteins suggest a potential link between the regulation of secondary metabolism and light-dependent complementary chromatic adaptation, which would be consistent with the observed light-dependent production of this compound. nih.govnih.gov

Table 3: Identified Transcriptional and Regulatory Elements of the jam Gene Cluster

Element/Factor Description Significance Source(s)
Transcription Start Site (TSS) The primary site where the transcription of the gene cluster is initiated. Defines the beginning of the messenger RNA (mRNA) transcript. nih.govnih.gov
Untranslated Leader Region An approximately 840 bp region between the TSS and the start codon of jamA. An unusually long leader region that may be involved in complex post-transcriptional control of the gene cluster. nih.govnih.govresearchgate.net
Internal Promoters Promoter-like sequences identified in the intergenic regions between the pathway's open reading frames (ORFs). Suggests that segments of the gene cluster could be transcribed independently, allowing for complex regulatory control. nih.govresearchgate.net

| Regulatory Proteins | Two proteins isolated that bind to the promoter region upstream of jamA. One shows homology to known cyanobacterial regulatory proteins. | These proteins are potential transcription factors that may activate or repress the expression of the jam gene cluster, possibly in response to light. | nih.govnih.gov |

Total Synthesis of Jamaicamide B and Analogues

Key Methodologies and Transformations Employed

The construction of Jamaicamide B required a toolbox of powerful and stereoselective chemical reactions to assemble the intricate carbon skeleton and install the various functional groups with precise control over their stereochemistry.

Synthesis of the Polyketide Moiety

The synthesis of the polyketide fragment was a significant undertaking, involving the careful construction of its multiple stereocenters and functional groups. rsc.org Previous work by other research groups on the polyketide fragment of the related (S)-jamaicamide C utilized key reactions such as the Negishi cross-coupling and the Johnson-Claisen rearrangement. rsc.org For this compound, the synthesis of the polyketide unit involved the construction of the (E)-chloroolefin moiety, the chiral methyl stereocenter at C9, and the (E)-olefin. rsc.org A Wittig reaction was employed to create the (E)-chloroolefin, followed by the separation of the desired (E) and undesired (Z) isomers. rsc.org

Synthesis of the Pyrrolinone-Containing Peptide Moiety

The pyrrolinone-containing peptide moiety represents the other half of the this compound structure. The synthesis of a protected version of this peptide fragment has been reported, starting from the chiral natural amino acid L-alanine and N-Boc-β-alanine, utilizing Meldrum's acid. rsc.orgresearchgate.net A key step in the formation of the β-methoxy enone was the reaction with dimethyl sulfone. rsc.org The synthesis of the pyrrolinone ring itself has been achieved through a racemization-free route starting from Boc-protected amino acids and Meldrum's acid. acs.org

Stereoselective Construction of Chiral Centers (e.g., C9)

A critical challenge in the total synthesis of this compound was the stereoselective construction of its chiral centers, particularly the previously unassigned center at C9. rsc.org To address this, synthetic chemists often employ chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.

To control the stereochemistry at C9, a well-established and reliable method known as Evans' asymmetric alkylation was utilized. rsc.orgresearchgate.net This powerful technique employs chiral oxazolidinone auxiliaries, which are derived from readily available amino alcohols like (1S,2R)-norephedrine or (S)-valinol. york.ac.ukharvard.edu

In this strategy, the polyketide precursor is attached to the chiral auxiliary to form an N-acyl oxazolidinone. This intermediate is then treated with a strong base to form a specific (Z)-enolate, which is stabilized by chelation to the metal counterion. york.ac.uk The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile (in this case, a methylating agent like methyl iodide) to approach from the less hindered face. york.ac.ukharvard.edu This results in a highly diastereoselective methylation, establishing the desired stereochemistry at C9. rsc.orgresearchgate.net To determine the absolute configuration of the natural product, both the (9R) and (9S) isomers were synthesized using the appropriate enantiomer of the Evans auxiliary. rsc.org

Table 2: Key Features of Evans' Asymmetric Alkylation in this compound Synthesis

FeatureDescription
Chiral AuxiliaryOxazolidinones derived from amino alcohols. york.ac.ukharvard.edu
Enolate GeometryFormation of a chelated (Z)-enolate. york.ac.uk
Stereochemical ControlThe chiral auxiliary directs the approach of the electrophile. york.ac.ukharvard.edu
OutcomeHigh diastereoselectivity in the formation of the C9 stereocenter. rsc.orgresearchgate.net

The formation of the (E)-olefin at the C10-C11 position was achieved using the Julia-Kocienski olefination. rsc.orgresearchgate.net This reaction is a modified version of the Julia olefination and is a powerful tool for the stereoselective synthesis of alkenes, particularly trisubstituted and tetrasubstituted olefins. researchgate.netorganic-chemistry.org It typically exhibits high (E)-selectivity. researchgate.netorganic-chemistry.org

The Julia-Kocienski olefination involves the reaction of a sulfone (in this case, a heterocycle-bearing sulfone) with an aldehyde or ketone in the presence of a strong base. researchgate.net The reaction proceeds through a series of intermediates, ultimately leading to the formation of the desired alkene. organic-chemistry.org This reaction proved to be crucial for coupling two fragments of the polyketide chain and establishing the (E)-geometry of the double bond with high fidelity. rsc.orgresearchgate.net

Evans' Asymmetric Alkylation/Methylation

Challenges and Innovations in this compound Chemical Synthesis

The total synthesis of this compound, a marine natural product isolated from the cyanobacterium Moorea producens, presents a formidable task due to its unique and complex structure. researchgate.netbvsalud.org The molecule features several labile moieties and stereochemical complexities, including a pyrrolinone ring, a β-methoxy enone, an (E)-olefin, a terminal alkyne, an (E)-chloroolefin, and a stereocenter at the C9 position whose absolute configuration was initially undetermined. bvsalud.orgrsc.org These features necessitate a highly strategic and innovative synthetic approach to achieve its construction.

Key Synthetic Challenges and Innovative Solutions:

Stereocontrol at C9: A major hurdle was establishing the correct stereochemistry at the C9 position within the polyketide fragment. The successful route employed an Evans' asymmetric methylation strategy. This method utilizes a chiral oxazolidinone auxiliary to direct the methylation, allowing for the selective synthesis of both the (9R) and (9S) isomers for comparison with the natural product. researchgate.netrsc.org

Olefin Geometry: The synthesis required the precise construction of two different (E)-olefins. The C10-C11 (E)-olefin was installed using a Julia-Kocienski coupling reaction, a reliable method for forming trans-double bonds. researchgate.netrsc.org For the C6-C27 (E)-chloroolefin, a Wittig reaction was employed, followed by the separation of the resulting (E) and (Z) isomers. researchgate.net

Fragment Coupling and Lability: The convergence of the peptide and polyketide fragments, followed by final deprotection steps, was particularly challenging. The β-methoxy enone and the pyrrolinone ring are known to be sensitive and labile, especially under acidic or basic conditions. researchgate.netrsc.org The synthesis required carefully selected protecting groups, such as the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group for the peptide portion, which can be removed under mild conditions using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). rsc.org

Determination of Absolute Stereochemistry: A pivotal achievement of the total synthesis was the definitive assignment of the C9 stereocenter. By completing the synthesis for both the (9R) and (9S) diastereomers, a comparison of their optical rotation values with that of the natural this compound confirmed the absolute configuration to be (R). rsc.org

Preparation of Designed Analogues and Derivatives for Research

The reported synthetic methodology is strategically designed to be adaptable, allowing for the synthesis of other members of the jamaicamide family, such as Jamaicamide A and C, which differ in the substitution at the terminal alkyne. rsc.orgmdpi.com Furthermore, the convergent nature of the synthesis allows for modifications to be made to either the polyketide or peptide fragments before they are coupled together.

Potential Modifications for Analogue Synthesis:

Structural RegionPotential ModificationResearch Goal
Polyketide Chain Variation of the alkyl chain length or branching.To probe the spatial requirements of the binding pocket.
Terminal Alkyne Replacement with other functional groups (e.g., bromoalkyne as in Jamaicamide A, or other alkynes).To understand the role of this moiety in target interaction.
(E)-Chloroolefin Substitution of chlorine with other halogens or functional groups.To evaluate the electronic and steric effects on activity.
Peptide Moiety Incorporation of non-natural amino acids or alteration of the pyrrolinone ring.To investigate the importance of the peptide backbone and heterocycle for biological function.

While extensive SAR studies on this compound are still forthcoming, research on analogues of other marine natural products illustrates the power of this approach. For instance, the synthesis and evaluation of analogues of the antimalarial agent gallinamide A and the antibiotic malyngolide (B1214769) have demonstrated how even minor structural adjustments can significantly impact biological potency. mdpi.com Similarly, derivatization of ammosamide B, a cytotoxin, led to an analogue with a nearly 15-fold increase in inhibitory activity against its target enzyme. nsf.gov These examples underscore the immense potential that now exists for the exploration and optimization of the biological activities of this compound through the strategic chemical synthesis of its analogues.

Biological Activities in Research Models

Neurobiological Activity Studies

The jamaicamide family of compounds, including Jamaicamide B, is recognized for its neurotoxic properties and its interaction with fundamental components of the nervous system. researchgate.netrsc.org

Neurotoxic Effects in Cellular Models (e.g., Neuro-2a Cell Lines)

Consistent with its role as a sodium channel blocker, this compound demonstrates neurotoxic effects in cellular models. researchgate.netrsc.org Specific investigations have utilized the Neuro-2a (N2a) mouse neuroblastoma cell line to assess this activity. researchgate.netrsc.orgfrontiersin.orgmdpi.com

The jamaicamide family, including B, has been shown to be cytotoxic to Neuro-2a cells. researchgate.netrsc.orgfrontiersin.orgmdpi.com In these studies, Jamaicamides A, B, and C exhibited similar levels of cytotoxicity, with a reported median lethal dose (LD50) of approximately 15 μM for all three compounds in this cell line.

Cellular Cytotoxicity Investigations

Beyond its neurobiological effects, this compound has been studied for its ability to inhibit the growth of various cell types, including cancer cells and other mammalian cell lines.

Antiproliferative Effects on Cancer Cell Lines (e.g., H-460 Lung Carcinoma)

This compound has demonstrated cytotoxic activity against the H-460 human lung carcinoma cell line. researchgate.netrsc.orgfrontiersin.orgmdpi.comemanresearch.orgsemanticscholar.org This antiproliferative effect highlights its potential as a subject for anticancer research. The cytotoxicity observed in the H-460 cell line was found to be similar to that seen in Neuro-2a neuroblastoma cells, with a reported IC50 value of around 15 μM. frontiersin.org

Activity against Specific Mammalian Cell Lines (e.g., Vero Cells)

Research has also documented the cytotoxic effects of this compound on Vero cells, which are derived from the kidney of an African green monkey and are a common model in toxicology and virology. researchgate.netrsc.orgtandfonline.comsi.eduresearchgate.netresearchgate.netresearchgate.net One study reported that this compound exhibited significant cytotoxicity against Vero cells with a half-maximal inhibitory concentration (IC50) of 16.2 μM. tandfonline.comsi.edu This level of cytotoxicity was comparable to its observed antimalarial activity. tandfonline.comsi.edu

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell Line Cell Type Activity Metric Value (μM) Reference
Neuro-2a Mouse Neuroblastoma LD50 ~15
H-460 Human Lung Carcinoma IC50 ~15 frontiersin.org
Vero Monkey Kidney Epithelial IC50 16.2 tandfonline.comsi.edu

Antiparasitic Activity in In Vitro Models (e.g., Antimalarial Activity)

In addition to its effects on mammalian cells, this compound has been investigated for its potential to combat parasitic organisms. It has been reported to possess antimalarial activity in in vitro models. researchgate.netrsc.orgsi.eduresearchgate.netresearchgate.netresearchgate.netnih.gov

Specifically, this compound was tested against the chloroquine-resistant W2 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. In these assays, it demonstrated antimalarial activity with an IC50 value of 18.4 μM. tandfonline.comsi.edu Interestingly, its close structural analog, Jamaicamide A, was found to be inactive in the same assay. si.edu

Comparative Analysis of Biological Activities with Jamaicamide Analogues (A and C)

The biological activities of this compound have been evaluated in conjunction with its close structural analogues, Jamaicamide A and Jamaicamide C. These compounds, all isolated from the marine cyanobacterium Moorea producens, share a core lipopeptide structure but differ in the functional group at one terminus of the molecule. rsc.orgnih.gov These structural distinctions lead to notable differences in their biological potency and specificity in various research models.

Differences in Potency and Specificity

Research has revealed a range of biological activities for the jamaicamide family, including sodium channel modulation, cytotoxicity, and ichthyotoxicity. nih.govnih.gov However, the potency and specificity of these effects vary significantly between Jamaicamide A, B, and C.

As a sodium channel blocker in neocortical neurons, Jamaicamide A is reported to be approximately two to three times more potent than this compound. mdpi.com The jamaicamide family demonstrates broad cytotoxicity against H-460 human lung and Neuro-2a mouse neuroblastoma cell lines. rsc.orgresearchgate.net Specifically, Jamaicamide A exhibited an IC50 value of 15 µM for both of these cell lines. wikipedia.org In addition to this, this compound has been noted for its cytotoxicity against Vero cells. rsc.orgresearchgate.netresearchgate.net

In other biological assays, the differences are also distinct. Jamaicamide C showed modest toxicity against brine shrimp at a concentration of 10 ppm, while Jamaicamides A and B were found to be inactive in this model. nih.gov Conversely, when tested for fish toxicity, Jamaicamide A was the least active of the three. wikipedia.org A significant finding is the reported anti-malarial activity of this compound; its analogue Jamaicamide A, which features a terminal bromoacetylene group, was inactive in the same assay. rsc.orgmdpi.com

Comparative Biological Activities of Jamaicamides
Biological ActivityJamaicamide AThis compoundJamaicamide C
Sodium Channel BlockingPotent (2-3x more than B) mdpi.comActive mdpi.comActive nih.gov
Cytotoxicity (H-460 & Neuro-2a)Active (IC50 = 15 µM) wikipedia.orgActive rsc.orgresearchgate.netActive nih.govmdpi.com
Brine Shrimp ToxicityInactive nih.govInactive nih.govModestly Active nih.gov
Fish ToxicityLeast Active wikipedia.orgActive nih.govActive nih.gov
Antimalarial ActivityInactive mdpi.comActive rsc.orgresearchgate.netresearchgate.netNot Reported

Impact of Structural Variations on Activity

The observed differences in biological activity among the jamaicamides can be attributed to specific variations in their chemical structures. All three compounds are highly functionalized lipopeptides featuring a pyrrolinone ring, a β-methoxy enone system, and a vinyl chloride group. nih.govmdpi.com The primary structural difference lies at the terminus of the polyketide chain.

Jamaicamide A possesses a terminal alkynyl bromide. nih.gov This bromination appears to be a critical factor for its enhanced potency as a sodium channel blocker compared to this compound. mdpi.com However, this same feature may be responsible for its lack of antimalarial activity. mdpi.com

This compound has a terminal alkyne, lacking the bromine atom found in Jamaicamide A. rsc.orgresearchgate.net The presence of the terminal alkyne without the halogen is correlated with its unique anti-malarial properties, which are absent in Jamaicamide A. mdpi.com Its reduced, but still significant, sodium channel blocking activity highlights the importance of the terminal functionality in modulating this specific bioactivity. mdpi.com

Jamaicamide C is distinguished by the reduction of the terminal alkyne to a vinyl group. semanticscholar.org This structural modification is likely responsible for its distinct profile in toxicity assays, particularly its modest activity against brine shrimp, which is not observed with the alkyne-containing analogues A and B. nih.gov

These structure-activity relationships underscore how minor modifications to a complex natural product can lead to significant shifts in biological specificity and potency. The unique terminal functionalities of each jamaicamide analogue appear to be key determinants of their distinct toxicological and therapeutic profiles in research models.

Structure Activity Relationship Sar Studies of Jamaicamide B

Influence of Key Structural Motifs on Biological Activity

The structure of Jamaicamide B contains several remarkable moieties, including a pyrrolinone ring, a β-methoxy enone system, an (E)-chloroolefin, and a terminal alkyne, all of which are believed to contribute to its bioactivity. rsc.org

The β-methoxy enone is a chemically reactive and functionally significant feature of the jamaicamides. nih.govuniprot.org This conjugated system can act as a Michael acceptor, potentially enabling covalent interactions with nucleophilic residues (such as cysteine or lysine) within its biological target. Such covalent bonding could lead to irreversible inhibition. Furthermore, the enone system contributes to the electronic properties and conformational rigidity of the central part of the molecule. The methoxy (B1213986) group itself can participate in hydrogen bonding or steric interactions within the binding pocket of the target protein. The structural relative barbamide, another cyanobacterial metabolite, also features a methyl enol ether of a β-keto amide, highlighting the recurring importance of this functional group in bioactive marine natural products.

The western, lipophilic portion of this compound is characterized by an (E)-chloroolefin and a terminal alkyne. rsc.org The influence of this region on bioactivity can be inferred by comparing the activities of the naturally occurring jamaicamides A, B, and C, which differ only at this terminus.

Jamaicamide A features an alkynyl bromide.

This compound features a terminal alkyne. researchgate.net

Jamaicamide C features a terminal alkene (replacing the alkyne).

Comparative studies have shown that these subtle changes significantly modulate biological activity. In goldfish toxicity assays, this compound was the most potent, followed by Jamaicamide C, with Jamaicamide A being the least active. mdpi.com Conversely, in a brine shrimp toxicity assay, Jamaicamide C showed modest activity, while A and B were largely inactive. mdpi.com

CompoundTerminal MoietySodium Channel Blocking ActivityGoldfish Toxicity (at 10 ppm)Brine Shrimp Toxicity (at 10 ppm)Cytotoxicity (H-460/Neuro-2a, LD₅₀)
Jamaicamide AAlkynyl BromidePotentSublethalInactive~15 µM
This compoundTerminal AlkyneActive100% Lethality (at 5 ppm)Inactive~15 µM
Jamaicamide CTerminal AlkeneActive100% LethalityModest Activity (25% Lethality)~15 µM

Significance of the β-Methoxy Enone Moiety

Stereochemical Contributions to Biological Efficacy

This compound possesses multiple stereocenters, and their precise spatial arrangement is critical for its biological function. The absolute configuration of the C9 methyl-bearing stereocenter was initially undetermined. However, the first total synthesis of this compound resolved this ambiguity. rsc.org By synthesizing both the (9R)- and (9S)-isomers and comparing their optical rotation values with the natural product, the configuration of natural this compound was confirmed to be (9R). rsc.org

The synthesis of both epimers is a critical step toward understanding stereochemistry's role. It is highly probable that only one of these epimers will fit optimally into the binding site of the target sodium channel. Even minor changes in the 3D orientation of a key functional group, such as the methyl group at C9, can lead to steric clashes or the loss of crucial binding interactions, resulting in a significant decrease or complete loss of activity. Further electrophysiological testing of both the (9R) and (9S) epimers is needed to quantify the contribution of this specific stereocenter to biological efficacy.

Design and Evaluation of Synthetic Analogues for SAR Elucidation

The recent successful total synthesis of this compound is a landmark achievement that opens the door for detailed SAR studies through the rational design and evaluation of synthetic analogues. rsc.org While a comprehensive library of this compound analogues has not yet been published, the synthetic route provides a platform to systematically modify each key structural motif.

Future SAR studies will likely involve the synthesis of analogues with variations in:

The Pyrrolinone Ring: Altering substituents or the ring size to probe steric and electronic requirements.

The β-Methoxy Enone: Replacing the methoxy group with other ethers, alkyl groups, or hydrogen to assess the role of the oxygen atom and its potential as a hydrogen bond acceptor.

The Aliphatic Chain: Modifying the length of the chain, removing the (E)-chloroolefin, or replacing the terminal alkyne with other functional groups to fine-tune lipophilicity and target interactions.

Insights can be drawn from studies on the structurally similar hermitamides. The synthesis of hermitamides A, B, and their epimers confirmed their activity as potent blockers of the human voltage-gated sodium channel hNav1.2, validating the hypothesis that this class of molecules represents a promising scaffold for sodium channel modulators. nih.gov

Correlations Between Chemical Structure and Molecular Target Interactions

The primary molecular target of the jamaicamides is the voltage-gated sodium channel (NaV). nih.govmdpi.com These channels are large transmembrane proteins that form a pore through the cell membrane. The lipophilic nature of the jamaicamide aliphatic chain is essential for partitioning into the cell membrane and interacting with the transmembrane domains of the NaV channel.

Docking studies on the related hermitamide B suggest a potential binding mode in the same site as the neurotoxin batrachotoxin (B49) (BTX), which is located within the inner pore of the channel. nih.gov It is plausible that this compound binds in a similar manner. In this model, the long lipophilic tail, including the (E)-chloroolefin and terminal alkyne, would be anchored in the surrounding lipid membrane and interact with hydrophobic residues of the transmembrane helices. The more polar eastern half of the molecule, containing the β-methoxy enone and the pyrrolinone ring, would then be positioned to interact with residues lining the channel pore, physically obstructing ion flow or stabilizing an inactivated state of the channel. The specific functionalities, such as the enone oxygen and pyrrolinone carbonyl, likely act as key interaction points, forming hydrogen bonds or other electrostatic interactions with amino acid residues on the channel protein, which explains the significant loss of activity when these motifs are altered.

Applications and Future Directions in Chemical Biology Research

Jamaicamide B as a Molecular Probe for Biological Processes

The inherent functionalities of this compound make it an excellent candidate for development as a molecular probe to investigate various biological processes.

A significant feature of this compound is its terminal alkyne, a functional group rarely found in biological systems. researchgate.net This alkyne serves as a canonical bio-orthogonal handle, meaning it is stable in complex biological environments and can undergo specific chemical reactions without interfering with native biochemical processes. researchgate.netrsc.org The primary application of this alkyne is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". researchgate.netgoogle.com This reaction allows for the covalent ligation of an azide-containing molecule—such as a fluorophore, a purification tag, or another bioactive molecule—to the alkyne on this compound or its derivatives. researchgate.netrsc.org

The biosynthetic machinery responsible for installing this alkyne, encoded by the jamABC gene cassette, has been identified and characterized. frontiersin.orgucsd.edu This cassette has been described as "portable," enabling its transfer into other microbial production systems. frontiersin.org Researchers have successfully harnessed the jamABC system to produce novel polyketides tagged with a "clickable" alkyne functionality. osti.govnih.gov This de novo biosynthesis approach, where the alkyne tag is incorporated enzymatically, is advantageous over feeding synthetic alkyne precursors, as it avoids potential background signals from unreacted precursors. researchgate.net This strategy facilitates the visualization, diversification, and investigation of the mode of action for various polyketides. researchgate.netnih.govnih.gov

The ability to tag molecules with the this compound-derived alkyne opens the door to detailed studies of their cellular behavior. While specific studies on the cellular uptake and distribution of this compound itself are not extensively detailed, the primary motivation for creating alkyne-tagged analogues is to enable such investigations. rsc.orgosti.gov By using click chemistry to attach fluorescent probes to the alkyne handle, researchers can visualize the tagged molecules within living cells. rsc.orgresearchgate.net

This methodology allows for the investigation of crucial biological parameters, including cellular uptake mechanisms, subcellular localization, and metabolic fate. For instance, a fluorogenic click reaction has been developed to detect and quantify alkyne-tagged metabolites directly in the crude cultures of producing organisms, providing a rapid screening method. nih.govnih.gov Such tools are invaluable for understanding how these complex natural products interact with cells and for identifying their molecular targets, which is a critical step in drug discovery and chemical biology. escholarship.org

Alkyne-Tagging for Bio-Orthogonal Chemistry Applications

Insights into Polyketide/Non-Ribosomal Peptide Biosynthesis Mechanisms

The biosynthesis of this compound, a hybrid polyketide-non-ribosomal peptide (PK-NRP), provides a fascinating model system for studying these complex enzymatic assembly lines. frontiersin.orgrsc.org The biosynthetic gene cluster, jam, is organized in a colinear fashion, where the sequence of genes largely corresponds to the sequence of biosynthetic steps. researchgate.net

The process is initiated by the JamABC system. JamA, an acyl-CoA synthetase, activates hexanoic acid and loads it onto the acyl carrier protein (ACP) JamC. nih.govresearchgate.net The membrane-bound desaturase/acetylenase, JamB, then uniquely modifies the JamC-tethered substrate to create the 5-hexynoyl starter unit. frontiersin.orgnih.govrsc.org This is then passed to the main PKS/NRPS assembly line.

The assembly line itself is composed of several multimodular enzymes (JamE, JamJ, JamK, JamL, JamM/N, and JamP) that extend the chain using malonyl-CoA as the building block. researchgate.net The pathway includes an NRPS module within the JamL protein, which is responsible for incorporating a β-alanine unit. researchgate.netnih.gov Furthermore, the biosynthesis involves unusual enzymatic reactions, such as the formation of the vinyl chloride moiety, which is catalyzed by the ECH₂ domain of JamJ. rsc.org This reaction shows intriguing evolutionary divergence from enzymes with similar functions in other biosynthetic pathways, such as that of curacin A. rsc.orgrsc.org Isotope labeling experiments have confirmed that this compound likely serves as the direct precursor to its brominated analogue, Jamaicamide A. pnas.org

Potential for Engineered Biosynthesis of Novel Analogues

The detailed understanding of the this compound biosynthetic pathway has created significant opportunities for metabolic engineering and the production of novel, structurally diverse compounds.

A powerful strategy for generating novel analogues is starter unit engineering, and the jamABC gene cassette is a key tool in this endeavor. frontiersin.org By co-expressing the jamABC genes with heterologous PKS assembly lines in a host organism like E. coli, the 5-hexynoyl-JamC intermediate can be used as a starter unit to initiate the biosynthesis of entirely new alkyne-tagged molecules. nih.govnih.govescholarship.org This "trans loading" system has been successfully applied to both type I and type III PKSs. frontiersin.orgnih.gov

The success of this approach often relies on the promiscuity of the downstream PKS, which must be able to accept the novel starter unit from JamC. frontiersin.org The discovery of homologous gene cassettes, such as ttuABC from Teredinibacter turnerae, which produces a C10 alkynoic starter unit instead of a C6 one, has further expanded the synthetic biologist's toolbox for creating a wider range of alkyne-tagged products. rsc.orgnih.gov

A major challenge in engineered biosynthesis is achieving high production titers. Several genetic manipulation strategies have been developed to overcome bottlenecks in the production of this compound-related analogues. A primary limiting factor is often the inefficient transfer of the alkynyl starter unit from JamC to the heterologous PKS. nih.gov To address this, protein engineering has been employed to improve the interaction between the carrier protein and the synthase. This includes the use of engineered docking domains and site-directed mutagenesis of JamC (such as the E32T mutation), which have been shown to significantly enhance production efficiency. researchgate.netnih.govnih.govescholarship.org

The activity of the acetylenase enzyme, JamB, is another common bottleneck. nih.gov Research has focused on engineering JamB for higher catalytic efficiency, with reports of up to a 20-fold improvement in its ability to produce the terminal alkyne in E. coli. rsc.org The development of sensitive screening platforms, like the fluorogenic click reaction assay, has accelerated the process of identifying more active enzyme variants. nih.gov These genetic enhancements, combined with the use of engineered host strains optimized for polyketide production, are paving the way for the efficient biosynthesis of novel, custom-designed molecules for chemical and biological applications. nih.govescholarship.org

Strategies for Starter Unit Engineering

Exploration of Undiscovered Biological Functions and Targets

While the primary known activity of the jamaicamide family is sodium channel modulation, their complex structures suggest the potential for other biological functions and molecular targets. rsc.orgnih.gov The total synthesis of this compound opens avenues for creating structural analogs. rsc.org This will facilitate structure-activity relationship (SAR) studies, which can help in identifying the specific structural features responsible for its known neurotoxicity and potentially uncover new biological activities. rsc.orgresearchgate.net

The exploration of undiscovered functions is crucial, as natural products from marine cyanobacteria often possess a wide array of biological properties, including antitumor, antibacterial, and anti-inflammatory activities. mdpi.com Phenotypic screening, where compounds are tested across a diverse range of cell-based assays, represents a powerful "forward genetics" approach to uncover novel bioactivities without prior knowledge of the target. nih.gov By subjecting this compound and its synthetic analogs to such broad screening platforms, researchers may identify unexpected therapeutic potentials.

Furthermore, the ecological roles of secondary metabolites like the jamaicamides are not fully understood. researchgate.net Research into the chemical responses of Lyngbya majuscula (now also classified as Moorea producens) to environmental stressors, such as herbivory, indicates that the production of these metabolites can be modulated. researchgate.net This suggests that this compound may have ecological functions, such as defense against predators, that are yet to be fully characterized.

Advanced Methodologies for Metabolome-Wide Analysis and Discovery

The study of this compound and other natural products has been significantly advanced by the field of metabolomics, which allows for the comprehensive analysis of all small molecules within a biological system. frontiersin.org Untargeted metabolomics, particularly using liquid chromatography coupled with mass spectrometry (LC-MS), is a key technique for profiling the complex mixture of metabolites produced by organisms like Moorea producens. geomar.deplos.org

Molecular Networking

A particularly powerful tool in modern metabolomics is mass spectrometry-based molecular networking. researchgate.netnih.gov This computational approach organizes MS/MS data to visualize the chemical space of an organism's metabolome, grouping structurally related molecules into "molecular families." researchgate.netnih.gov This has been successfully applied to the study of Moorea producens, leading to the identification of new jamaicamide analogs (Jamaicamides D-F) from crude extracts. nih.govplos.org Molecular networking accelerates the dereplication process—the rapid identification of known compounds—and highlights unique or novel metabolites for further investigation. geomar.denih.gov

Genomic and Isotopic Approaches

Integrating genomics with metabolomics provides deeper insights into natural product biosynthesis. pnas.org Sequencing the genome of the producing organism can reveal the biosynthetic gene clusters (BGCs) responsible for creating compounds like the jamaicamides. pnas.orguniprot.orgnih.gov This genomic information can then be correlated with metabolomic data to link genes to molecules. frontiersin.org

Stable isotope labeling is another advanced technique used to study the biosynthesis and dynamics of natural products in vivo. pnas.org By feeding the cyanobacterium with 15N-labeled nutrients, researchers can monitor the production and turnover rates of nitrogen-containing metabolites like the jamaicamides. pnas.org This method has provided insights into the timing of specific biosynthetic steps, such as the bromination that converts this compound into Jamaicamide A, and how environmental factors like light influence their production. pnas.org

These advanced methodologies are not only crucial for discovering new analogs of this compound but also for understanding the intricate regulatory networks that govern its production, offering a path to potentially enhance yields for future research and biotechnological applications. pnas.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.